1-(4-Ethoxybenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid is a chemical compound characterized by its unique structure, which integrates a pyrrolidine ring with both ethoxybenzoyl and hydroxyl functional groups. Its molecular formula is , and it possesses a molecular weight of approximately 249.26 g/mol. The compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
1-(4-Ethoxybenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid exhibits promising biological activities, particularly in pharmacological contexts. Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties. Additionally, compounds with similar structures have been investigated for their potential as enzyme inhibitors and in cancer therapy, indicating that this compound may have similar therapeutic potentials.
The synthesis of 1-(4-Ethoxybenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves multi-step organic synthesis techniques:
Each step requires careful control of reaction conditions to ensure high yields and purity.
The compound has several potential applications:
Studies on the interactions of 1-(4-Ethoxybenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid with biological targets are crucial for understanding its mechanism of action. Preliminary interaction studies may involve:
Several compounds share structural similarities with 1-(4-Ethoxybenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid. Below is a comparison highlighting its uniqueness:
The presence of the ethoxybenzoyl group in 1-(4-Ethoxybenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid distinguishes it from these compounds, potentially enhancing its lipophilicity and biological activity.
The selective alkylation of hydroxyl groups at the C4 position of pyrrolidine rings represents a fundamental challenge in heterocyclic chemistry [2]. Traditional approaches to O-alkylation in pyrrolidine systems have relied heavily on protecting group strategies to ensure regioselectivity and prevent unwanted side reactions [10]. The most commonly employed methodology involves the use of alkyl halides or tosylates under basic conditions, typically employing sodium hydride or potassium carbonate as the base [2].
Research has demonstrated that the stereochemistry at the C4 position significantly influences the reactivity of the hydroxyl group toward alkylation reactions [27]. The synthesis of 4-alkoxypyrrolidine derivatives requires careful consideration of the substrate conformation, as the pyrrolidine ring adopts different puckering conformations that can affect the accessibility of the hydroxyl group [2]. Studies have shown that trans-4-hydroxypyrrolidine derivatives generally exhibit higher reactivity toward alkylation compared to their cis counterparts due to reduced steric hindrance [27].
The introduction of ethoxy groups specifically at the C4 position has been achieved through several methodologies . One approach involves the treatment of 4-hydroxypyrrolidine derivatives with ethyl iodide in the presence of silver oxide, which provides moderate to good yields while maintaining the integrity of other functional groups [10]. Alternative methods utilize ethyl tosylate under milder conditions, offering better functional group tolerance [2].
The introduction of benzoyl groups onto pyrrolidine nitrogen atoms represents a critical step in the synthesis of 1-(4-ethoxybenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid [3]. Traditional acylation methodologies have relied on the use of acid chlorides, particularly 4-ethoxybenzoyl chloride, in the presence of tertiary amine bases such as triethylamine or pyridine [20]. These reactions typically proceed through nucleophilic acyl substitution mechanisms and are highly efficient when performed under anhydrous conditions [3].
Research has shown that the reactivity of pyrrolidine nitrogen toward acylation is significantly influenced by the electronic properties of substituents on the ring [6]. Electron-withdrawing groups, such as carboxylic acid functionalities, can reduce the nucleophilicity of the nitrogen atom, requiring more forcing conditions or stronger acylating agents [3]. Studies have demonstrated that the use of 4-ethoxybenzoyl chloride in pyridine at elevated temperatures provides excellent yields of the desired N-acylated products [20].
Alternative acylation strategies have employed mixed anhydrides and active esters to achieve similar transformations . The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide coupled with N-hydroxybenzotriazole has proven particularly effective for the formation of amide bonds in pyrrolidine systems [3]. These coupling reagents offer improved functional group tolerance and can be employed under milder reaction conditions compared to traditional acid chloride methodologies [6].
The incorporation of carboxylic acid functionality at the C2 position of pyrrolidine rings has been achieved through various synthetic approaches [2]. The most straightforward methodology involves the use of readily available pyrrolidine-2-carboxylic acid derivatives as starting materials, which can then be subjected to selective functionalization at other positions [16]. This approach offers the advantage of maintaining the carboxylic acid functionality throughout the synthetic sequence [6].
Alternative strategies have focused on the introduction of carboxylic acid groups through oxidative processes [12]. The oxidation of pyrrolidine-2-methanol derivatives using various oxidizing agents has proven to be an effective method for generating carboxylic acid functionalities [18]. Research has shown that the use of 2-iodobenzamide as a catalyst in combination with Oxone provides efficient oxidative cleavage of pyrrolidine-2-methanols to afford the corresponding carboxylic acids [18].
The protection and deprotection of carboxylic acid groups during multi-step synthesis has been extensively studied [27]. Benzyl ester protection has emerged as a particularly useful strategy, as it can be readily removed under hydrogenolysis conditions without affecting other functional groups [10]. Studies have demonstrated that the use of benzyl bromide in the presence of sodium carbonate provides efficient esterification of pyrrolidine carboxylic acids [27].
Recent advances in photoredox catalysis have opened new pathways for the functionalization of pyrrolidine rings [6]. The use of visible light photoredox catalysts in combination with Lewis acids has enabled selective C-N bond cleavage and subsequent functionalization of pyrrolidine derivatives [3]. These methodologies offer significant advantages over traditional approaches, including milder reaction conditions and improved functional group tolerance [6].
Research has demonstrated that iridium-based photoredox catalysts can effectively promote the reductive cleavage of N-benzoyl pyrrolidine bonds [6]. The mechanism involves single-electron transfer from the excited photoredox catalyst to the amide carbonyl group, followed by selective cleavage at the C2-N bond [3]. This approach has been successfully applied to the synthesis of various functionalized pyrrolidine derivatives, including those bearing hydroxyl and carboxylic acid functionalities [6].
The combination of photoredox catalysis with radical addition reactions has provided access to previously challenging transformations [6]. Studies have shown that the ring-opening of pyrrolidine derivatives under photoredox conditions can be coupled with intermolecular radical additions to alkenes, providing diversely substituted products in a single operation [7]. This methodology has proven particularly useful for the late-stage functionalization of complex pyrrolidine-containing molecules [5].
Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of pyrrolidine derivatives [8]. Palladium-catalyzed cross-coupling reactions have been extensively employed for the formation of C-C and C-N bonds in pyrrolidine systems [11]. These methodologies offer excellent selectivity and functional group tolerance, making them particularly suitable for the synthesis of complex multi-functionalized pyrrolidines [8].
Research has shown that rhodium-catalyzed C-H activation reactions can provide direct access to functionalized pyrrolidine derivatives [24]. The use of carboxylic acid directing groups has proven particularly effective for promoting selective C-H bond activation at specific positions on the pyrrolidine ring [8]. Studies have demonstrated that rhodium catalysts can facilitate double dehydrogenative coupling reactions between carboxylic acid-containing pyrrolidines and various coupling partners [24].
Copper-catalyzed reactions have also found application in pyrrolidine synthesis and functionalization [8]. The use of copper salts in combination with appropriate ligands has enabled efficient cyclization reactions for the formation of pyrrolidine rings [22]. Research has shown that simple iron salts can also serve as effective catalysts for pyrrolidine formation through direct C-H bond amination processes [22].
The optimization of reaction conditions plays a crucial role in achieving high yields and selectivity in pyrrolidine synthesis [9]. Solvent selection has been identified as a particularly important parameter, with polar aprotic solvents generally providing superior results compared to protic or non-polar alternatives [18]. Research has demonstrated that acetonitrile often serves as an optimal solvent for pyrrolidine-forming reactions, providing improved conversion rates and selectivity [9].
Temperature effects on pyrrolidine synthesis have been extensively studied across various reaction types [21]. For thermal cyclization reactions, studies have shown that temperatures in the range of 290-340 degrees Celsius provide optimal conversion to pyrrolidine products while minimizing the formation of unwanted byproducts [21]. Lower temperatures generally result in reduced conversion rates, while higher temperatures can lead to increased formation of decomposition products [19].
The following table summarizes optimal reaction conditions for various pyrrolidine synthesis methodologies:
| Reaction Type | Optimal Temperature (°C) | Preferred Solvent | Typical Yield (%) |
|---|---|---|---|
| Thermal Cyclization | 290-340 | Gas Phase | 65-75 |
| Photoredox Coupling | 25-50 | Acetonitrile | 70-90 |
| Metal-Catalyzed | 80-120 | Dimethylformamide | 60-85 |
| Oxidative Cleavage | 50 | Dimethyl Carbonate/Dimethylformamide (10:1) | 80-95 |
Research has shown that the use of mixed solvent systems can provide significant improvements in both yield and reaction rate [18]. The combination of dimethyl carbonate and dimethylformamide in a 10:1 ratio has proven particularly effective for oxidative transformations of pyrrolidine derivatives [18]. This solvent system provides the benefits of both components while minimizing the drawbacks associated with each individual solvent [19].
The protection of hydroxyl groups during multi-step pyrrolidine synthesis is essential for preventing unwanted side reactions and ensuring regioselectivity [2]. Benzyl ether protection has emerged as one of the most widely used strategies due to its stability under a variety of reaction conditions and ease of removal through hydrogenolysis [27]. Research has demonstrated that benzyl protection is particularly effective for hydroxyl groups at the C4 position of pyrrolidine rings [10].
Silyl protecting groups have also found extensive application in pyrrolidine chemistry [10]. Tert-butyldimethylsilyl ethers provide excellent protection for hydroxyl functionalities and can be selectively removed using fluoride sources such as tetrabutylammonium fluoride [27]. Studies have shown that silyl protection is particularly useful when strong basic conditions are required during the synthetic sequence [10].
The use of benzyloxycarbonyl protecting groups for nitrogen atoms has proven highly effective in pyrrolidine synthesis [27]. This protecting group is stable under a wide range of reaction conditions but can be readily removed through hydrogenolysis [10]. Research has demonstrated that the combination of N-benzyloxycarbonyl protection with O-benzyl protection of hydroxyl groups provides excellent chemoselectivity in multi-step synthetic sequences [27].
Nuclear magnetic resonance spectroscopy provides crucial structural information for 1-(4-Ethoxybenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid through characteristic chemical shift patterns and coupling behaviors. The carboxylic acid proton exhibits a distinctive broad singlet resonance in the highly deshielded region at 10-12 parts per million, reflecting the strong electron-withdrawing effect of the carbonyl group and extensive hydrogen bonding interactions [1]. This chemical shift is characteristic of carboxylic acids and serves as a diagnostic marker for this functional group.
The pyrrolidine ring protons display well-defined multiplicity patterns that provide insights into the ring conformation and substitution pattern. The C2 proton, bearing the carboxylic acid substituent, appears as a complex multiplet at 4.1-4.4 parts per million, significantly deshielded due to the adjacent electron-withdrawing carboxyl group [2]. The C4 proton, which bears the hydroxyl substituent, resonates at 4.3-4.6 parts per million as a multiplet, with the chemical shift reflecting both the electron-withdrawing effect of the hydroxyl group and its participation in hydrogen bonding networks [3].
The ethoxy substituent on the aromatic ring produces characteristic splitting patterns. The methylene protons of the ethoxy group appear as a quartet at 4.0-4.1 parts per million due to coupling with the adjacent methyl group, while the methyl protons manifest as a triplet at 1.3-1.4 parts per million [4]. This ethyl ester pattern provides unambiguous identification of the ethoxy functionality.
Carbon-13 nuclear magnetic resonance spectroscopy reveals additional structural details through characteristic chemical shifts. The carboxylic acid carbonyl carbon resonates at 174-178 parts per million, while the amide carbonyl carbon appears slightly upfield at 165-170 parts per million [5]. The aromatic carbons of the 4-ethoxybenzoyl moiety exhibit chemical shifts in the range of 114-132 parts per million, with the para-substituted pattern clearly distinguishable through the symmetry of the splitting patterns [6].
Infrared spectroscopy provides detailed information about the vibrational characteristics of functional groups within 1-(4-Ethoxybenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid. The carboxylic acid functionality exhibits several diagnostic absorption bands that are characteristic of this group. The hydroxyl stretch appears as an extremely broad, strong absorption spanning 3300-2500 wavenumbers, which is significantly broader than typical hydroxyl stretches due to the formation of hydrogen-bonded dimers in the solid state [1] [7]. This broad absorption overlaps with the sharper carbon-hydrogen stretching peaks of the alkyl and aromatic systems.
The carbonyl stretching frequencies provide critical structural information. The carboxylic acid carbonyl stretch appears at 1710-1690 wavenumbers as a strong, sharp band [8] [7]. This frequency is characteristic of carboxylic acids and is lowered from the typical ketone frequency due to the resonance stabilization involving the hydroxyl group. The amide carbonyl from the benzoyl group exhibits a distinct stretching frequency at 1650-1630 wavenumbers, which is characteristic of aromatic amides and reflects the partial double-bond character of the carbon-nitrogen bond [9].
Aromatic vibrational modes contribute several characteristic bands to the infrared spectrum. The aromatic carbon-carbon stretching vibrations appear at 1600-1580 wavenumbers as medium-intensity bands [10]. The aromatic carbon-hydrogen stretching modes are observed at 3100-3000 wavenumbers, appearing as sharp bands that extend beyond the broad carboxylic acid hydroxyl envelope [1]. Aromatic carbon-hydrogen bending vibrations contribute bands in the 830-750 wavenumber region, which are diagnostic for the substitution pattern of the benzene ring.
The pyrrolidine ring contributes several vibrational modes to the spectrum. Aliphatic carbon-hydrogen stretching vibrations appear at 2990-2850 wavenumbers as medium-intensity bands [9]. The carbon-oxygen stretching modes from both the carboxylic acid and ethoxy groups contribute bands in the 1320-1210 wavenumber region [7]. Hydroxyl bending vibrations from the carboxylic acid group appear at 1440-1395 wavenumbers for in-plane bending and 950-910 wavenumbers for out-of-plane bending modes [8].
Mass spectrometric analysis of 1-(4-Ethoxybenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid reveals characteristic fragmentation patterns that provide structural confirmation and insights into the preferred cleavage pathways. Under electrospray ionization conditions, the compound readily forms a protonated molecular ion [M+H]⁺ which serves as the base peak at 100 percent relative intensity [11] [12]. This molecular ion undergoes several characteristic fragmentation reactions that are diagnostic for the structural features present.
α-Cleavage reactions represent one of the major fragmentation pathways. The loss of the carboxyl group produces a significant fragment ion [M-COOH]⁺ with 65-75 percent relative intensity [13]. This fragmentation is favored due to the stability of the resulting carbocation and the neutral loss of carbon dioxide and water. Similarly, β-elimination processes lead to the loss of the ethoxy group [M-C₂H₅O]⁺ with 45-55 percent relative intensity, reflecting the relatively weak carbon-oxygen bond in the ethoxy substituent [12].
The benzoyl portion of the molecule contributes a highly characteristic fragment through acylium ion formation. The 4-ethoxybenzoyl fragment [4-EtOC₆H₄CO]⁺ appears with 80-90 percent relative intensity, indicating its exceptional stability [14]. This fragment represents one of the most diagnostic ions for this compound class and provides unambiguous identification of the 4-ethoxybenzoyl substituent.
Ring fragmentation pathways provide additional structural information. The hydroxypyrrolidine-2-carboxylic acid fragment [C₅H₈NO₃]⁺ appears with 30-40 percent relative intensity, indicating partial retention of the pyrrolidine ring system [11]. Complete ring fragmentation produces smaller fragments including the pyrrolidine fragment [C₅H₈N]⁺ with 25-35 percent relative intensity and various smaller alkyl and functional group fragments.
Secondary fragmentation reactions contribute to the overall fragmentation pattern. The ethoxy radical [C₂H₅O]⁺ appears with 15-25 percent relative intensity through alkoxy loss reactions [15]. Decarboxylation processes produce the carboxyl fragment [COOH]⁺ with 20-30 percent relative intensity, representing a common fragmentation pathway for carboxylic acid-containing compounds [13].
Crystallographic analysis of pyrrolidine-containing compounds reveals that the five-membered ring system adopts non-planar conformations to minimize ring strain and optimize intramolecular interactions. The pyrrolidine ring in 1-(4-Ethoxybenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid and related compounds preferentially adopts envelope conformations characterized by four atoms lying approximately in a plane with the fifth atom displaced above or below this plane [16] [17] [3].
The C4-endo envelope conformation represents the most thermodynamically favorable arrangement, accounting for 45-55 percent of the conformational population [18] [19]. In this conformation, the C4 carbon atom (bearing the hydroxyl substituent) is displaced 0.5-0.7 Ångstroms from the plane defined by the remaining four ring atoms. The pseudorotation phase angle for this conformation ranges from 0-36 degrees, with a maximum puckering amplitude of 38-42 degrees [17] [20].
The C4-exo envelope conformation constitutes the second most populated conformer, representing 25-35 percent of the conformational ensemble [19]. This arrangement features the C4 carbon displaced in the opposite direction from the ring plane, with pseudorotation phase angles of 180-216 degrees and puckering amplitudes of 35-40 degrees [17]. The energy difference between the C4-endo and C4-exo conformers is typically 0.8-1.2 kilocalories per mole, favoring the endo arrangement [18].
Twisted conformations contribute smaller populations to the overall conformational landscape. The C2-C3 twist and C4-C5 twist conformations account for 8-12 percent and 6-10 percent of the population, respectively [17]. These conformations exhibit pseudorotation phase angles of 36-72 degrees and 144-180 degrees, with energy differences of 1.0-1.4 and 1.3-1.7 kilocalories per mole relative to the C4-endo envelope [20].
The substituent effects significantly influence the conformational preferences. The hydroxyl group at C4 tends to adopt a pseudoequatorial orientation in the envelope conformations, minimizing steric interactions with the ring substituents [18] [19]. The carboxylic acid group at C2 preferentially occupies an axial position relative to the ring plane, facilitating optimal hydrogen bonding interactions with neighboring molecules [21].
The solid-state structure of 1-(4-Ethoxybenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid is dominated by extensive hydrogen bonding networks that dictate the crystal packing and intermolecular interactions [16] [22] [3]. Carboxylic acid dimers represent the primary structural motif, formed through cyclic hydrogen bonding between two carboxylic acid groups. These dimers exhibit oxygen-hydrogen to oxygen distances of 1.65-1.85 Ångstroms and donor-acceptor distances of 2.58-2.75 Ångstroms, with bond angles approaching linearity at 165-178 degrees [23] [24].
The hydrogen bonding network extends beyond simple dimeric interactions to form three-dimensional supramolecular architectures. Moderate-strength hydrogen bonds form between amide nitrogen atoms and carboxyl oxygen atoms, with nitrogen-hydrogen to oxygen distances of 1.88-2.05 Ångstroms and donor-acceptor separations of 2.72-2.92 Ångstroms [21] [23]. These interactions contribute to the formation of infinite one-dimensional chains that propagate along specific crystallographic directions.
Hydroxyl group participation in hydrogen bonding significantly influences the crystal structure. The C4-hydroxyl substituent acts as both a hydrogen bond donor and acceptor, forming moderate-strength interactions with neighboring molecules [19]. Hydroxyl to amine hydrogen bonds exhibit donor-acceptor distances of 2.85-3.05 Ångstroms with bond angles of 152-168 degrees, while hydroxyl to ether oxygen interactions display distances of 2.65-2.85 Ångstroms and angles of 160-175 degrees [23].
Weak hydrogen bonding interactions contribute to the overall stability of the crystal lattice. Carbon-hydrogen to oxygen interactions form with donor-acceptor distances of 3.15-3.45 Ångstroms and bond angles of 125-145 degrees [25]. Carbon-hydrogen to π interactions involving the aromatic ring system exhibit distances of 3.25-3.55 Ångstroms and contribute to the stacking arrangements between aromatic moieties [26].
The cooperativity effects in these hydrogen bonding networks result in enhanced binding energies compared to isolated hydrogen bond pairs [23]. Polarization of hydroxyl bonds through participation in hydrogen bonded chains increases the acidity of terminal donors by up to 50 percent, demonstrating the significant cooperative enhancement observed in extended hydrogen bonding systems [23]. These cooperative effects are dominated by pairwise interactions between nearest neighbors, with longer-range effects being negligible [23].
Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of 1-(4-Ethoxybenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid. B3LYP functional calculations with 6-31G(d) and 6-311G(d,p) basis sets yield total energies in the range of -1025.85 to -1026.18 Hartree, demonstrating the substantial stabilization achieved through electronic correlation and basis set extension [27] [28] [29].
Frontier molecular orbital analysis reveals critical information about the electronic properties and reactivity characteristics. The highest occupied molecular orbital energy ranges from -6.1 to -6.8 electron volts across different computational levels, while the lowest unoccupied molecular orbital energy spans -1.8 to -2.4 electron volts [30] [31]. The resulting HOMO-LUMO energy gap of 4.0 to 4.8 electron volts indicates moderate chemical stability and suggests limited reactivity under ambient conditions [32] [33].
Molecular orbital localization patterns provide insights into the electronic structure and bonding characteristics. The HOMO is predominantly localized on the aromatic ring system and the nitrogen atom of the pyrrolidine ring, reflecting the electron-rich nature of these moieties [31]. The LUMO exhibits significant density on the carbonyl carbons of both the carboxylic acid and amide functionalities, indicating these sites as preferred locations for nucleophilic attack [33].
Chemical reactivity descriptors calculated from frontier orbital energies provide quantitative measures of molecular reactivity. Chemical hardness values of 2.0 to 2.7 electron volts indicate moderate resistance to charge transfer processes [32] [34]. Chemical softness values of 0.37 to 0.50 inverse electron volts suggest moderate polarizability and reactivity toward electrophilic species [31]. Electronegativity values of 4.0 to 4.8 electron volts reflect the electron-withdrawing effects of the carbonyl functionalities [35].
Electrophilicity index calculations yield values of 3.6 to 4.5 electron volts, indicating moderate electrophilic character [32] [34]. This parameter provides insights into the compound's tendency to accept electrons during chemical reactions and correlates with observed reactivity patterns in experimental studies [31].
Geometric optimization calculations confirm the preferred conformational arrangements observed experimentally. The pyrrolidine ring adopts an envelope conformation with puckering parameters consistent with crystallographic observations [17] [28]. Bond lengths and angles calculated through density functional theory methods show excellent agreement with experimental X-ray crystallographic data, validating the computational approach [27] [29].